REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[Br:12]Br.O>C(=S)=S>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][C:8]=1[Br:12]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)O)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extraction with methylene chloride
|
Type
|
WASH
|
Details
|
The methylene chloride layer was washed with aqueous sodium hydrogen-carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water and dehydration-dried
|
Type
|
ADDITION
|
Details
|
by adding anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1Br)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |